Direct Comparator Analysis: AP-C3 vs. AP-C4 cGKII Inhibitory Potency
In a direct series comparison, AP-C3 demonstrates superior cGKII inhibitory potency compared to its close analog AP-C4. The difference is quantified by their pIC50 values, translating to a substantial gap in the effective concentration required for kinase inhibition .
| Evidence Dimension | cGKII Inhibitory Potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.3 (IC50 ≈ 501 nM) |
| Comparator Or Baseline | AP-C4; pIC50 = 5.2 (IC50 ≈ 6.3 µM) |
| Quantified Difference | AP-C3 is 12.6-fold more potent (based on IC50 ratio: 6.3 µM / 0.5 µM) or 1.1 log units (pIC50 difference) |
| Conditions | In vitro cGMP-dependent protein kinase II enzymatic assay |
Why This Matters
This quantifies a >10-fold potency differential, justifying AP-C3 selection when sub-micromolar cGKII inhibition is required, as using AP-C4 may fail to achieve sufficient target engagement at comparable concentrations.
